molecular formula C15H13F3O2 B2594980 2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone CAS No. 479499-02-0

2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone

Cat. No.: B2594980
CAS No.: 479499-02-0
M. Wt: 282.262
InChI Key: SGWBMTTZEOAUDY-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone typically involves the reaction of benzaldehyde with 2,2,2-trifluoroacetylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:

Scientific Research Applications

2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzylidene and trifluoroacetyl groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

(2E)-2-benzylidene-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19)9-10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWBMTTZEOAUDY-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C(=O)/C(=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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